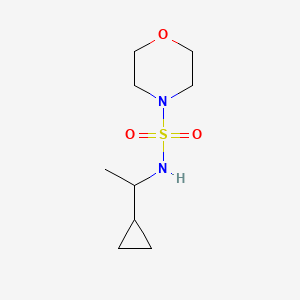![molecular formula C20H25N3O2S B7572104 [3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)
[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea involves the inhibition of various cellular signaling pathways that are involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of various enzymes and proteins that are involved in the regulation of cell cycle progression and DNA replication.
Biochemical and Physiological Effects:
Studies have shown that [3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea exhibits potent biochemical and physiological effects on cancer cells. The compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce the invasiveness of cancer cells. Additionally, [3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of [3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea is its potent anti-cancer activity, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, further studies are required to determine the optimal dosage and administration route for the compound.
Zukünftige Richtungen
There are several potential future directions for the research on [3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are required to determine the optimal dosage and administration route for the compound in cancer therapy. Finally, studies are required to determine the potential applications of [3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea in other fields of scientific research, such as drug discovery and development.
Synthesemethoden
[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the commonly used methods involves the reaction of 2-mercapto-N-(3-(propan-2-yl)-2,3-dihydro-1H-quinolin-6-yl)acetamide with 3-bromo-1-(thiophen-2-yl)propan-1-one, followed by the reaction of the resulting product with urea. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is its use as a potential therapeutic agent for the treatment of cancer. Studies have shown that [3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-13(2)14-7-8-17-15(11-14)5-3-9-23(17)19(24)12-16(22-20(21)25)18-6-4-10-26-18/h4,6-8,10-11,13,16H,3,5,9,12H2,1-2H3,(H3,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRJOGBMRGSTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(CCC2)C(=O)CC(C3=CC=CS3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)


![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)
![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)
![1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572085.png)



